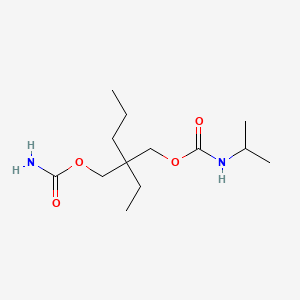
Diethenylphosphinic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethenylphosphinic chloride is a chemical compound with the molecular formula C4H6ClOP It is an organophosphorus compound that contains both vinyl and phosphinic chloride functional groups
准备方法
Synthetic Routes and Reaction Conditions
Diethenylphosphinic chloride can be synthesized through the reaction of diethenylphosphinic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C4H6O2P+SOCl2→C4H6ClOP+SO2+HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
Diethenylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding phosphinic derivatives.
Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Polymerization: The vinyl groups can undergo polymerization to form polyphosphinic materials.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.
Catalysts: Lewis acids, such as aluminum chloride, can catalyze certain reactions involving this compound.
Major Products Formed
Substitution Products: Phosphinic amides, esters, and thioesters.
Addition Products: Halogenated phosphinic compounds.
Polymeric Products:
科学研究应用
Diethenylphosphinic chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for polymeric materials.
Biology: Investigated for its potential use in the modification of biomolecules and as a cross-linking agent in bioconjugation.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of diethenylphosphinic chloride involves its reactivity with nucleophiles and electrophiles. The phosphinic chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The vinyl groups can undergo addition reactions with electrophiles, resulting in the formation of halogenated or hydrogenated products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphorus atom.
相似化合物的比较
Similar Compounds
Diphenylphosphinic chloride: Contains phenyl groups instead of vinyl groups, leading to different reactivity and applications.
Diethylphosphinic chloride: Contains ethyl groups, resulting in different physical and chemical properties.
Dichlorophosphinic acid: Lacks the vinyl groups, making it less reactive in addition reactions.
Uniqueness
Diethenylphosphinic chloride is unique due to the presence of both vinyl and phosphinic chloride functional groups This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry
属性
CAS 编号 |
34833-61-9 |
|---|---|
分子式 |
C4H6ClOP |
分子量 |
136.51 g/mol |
IUPAC 名称 |
1-[chloro(ethenyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6ClOP/c1-3-7(5,6)4-2/h3-4H,1-2H2 |
InChI 键 |
JQEPGTUPPHIQSW-UHFFFAOYSA-N |
规范 SMILES |
C=CP(=O)(C=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


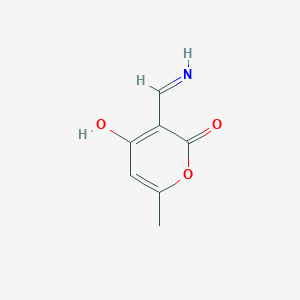
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
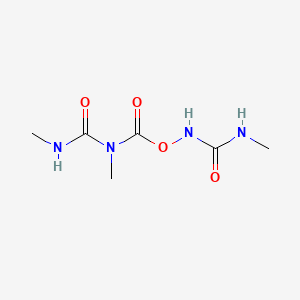
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
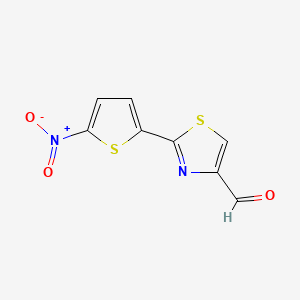
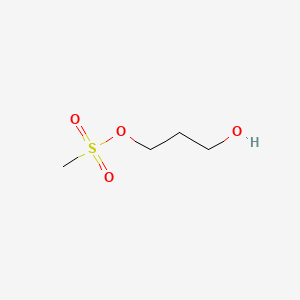
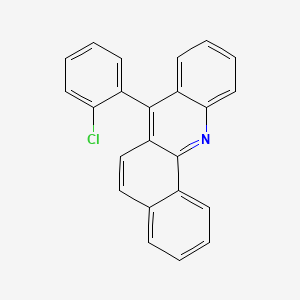
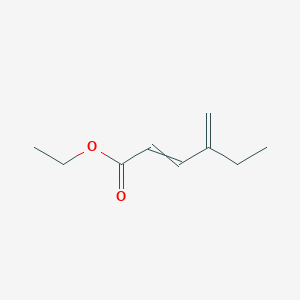
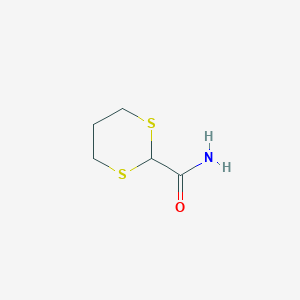
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
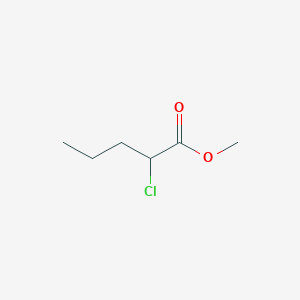
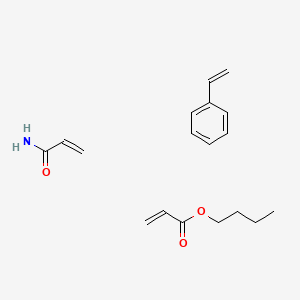
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
